2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

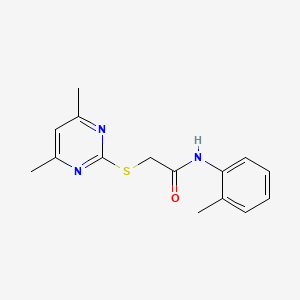

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is an organic compound that belongs to the class of thioacetamides It is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, a thioether linkage, and an acetamide group attached to an ortho-tolyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.

Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether derivative with an acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反应分析

Nucleophilic Substitution Reactions

The sulfur atom in the thioacetamide group acts as a nucleophilic center, facilitating reactions with electrophiles. For example:

-

Alkylation : Reacts with α-halo carbonyl compounds to form bis-thioether derivatives .

-

Acylation : Forms acylated intermediates when treated with activated esters or acid chlorides .

Representative Reaction Scheme :

text4,6-Dimethyl-2-thiopyrimidine + α-chloroacetanilide → 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide[2]

Heterocyclic Ring Functionalization

The pyrimidine ring undergoes regioselective modifications:

-

Electrophilic Aromatic Substitution : Methyl groups at C4 and C6 positions direct electrophiles to C5, enabling halogenation or nitration .

-

Oxidation : The sulfur bridge can oxidize to sulfoxide or sulfone derivatives under controlled conditions .

Comparative Reactivity of Pyrimidine Derivatives :

| Compound | Reactivity Profile | Yield (%) |

|---|---|---|

| 2-Thiopyrimidine | Prone to desulfurization | 65–75 |

| 4,6-Dimethyl-2-thiopyrimidine | Enhanced stability due to methyl substituents | 78–89 |

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound participates in target-specific interactions:

-

Enzyme Inhibition : Acts as a selective SIRT2 inhibitor via binding to the catalytic domain, with IC₅₀ values in the low micromolar range .

-

Metabolic Activation : Undergoes hepatic CYP450-mediated oxidation to form reactive metabolites .

Key Pharmacological Data :

| Parameter | Value (Compound 28e ) |

|---|---|

| SIRT2 IC₅₀ | 1.2 μM |

| Selectivity (vs SIRT1/3) | >50-fold |

Stability and Degradation Pathways

科学研究应用

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

Materials Science: The compound is studied for its potential use in the development of new materials with specific properties.

Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.

作用机制

The mechanism of action of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. The thioether and acetamide groups play a crucial role in binding to enzymes or receptors, leading to modulation of their activity. The pyrimidine ring may also interact with nucleic acids or proteins, influencing various biological pathways.

相似化合物的比较

Similar Compounds

2-((4,6-Dimethylpyrimidin-2-yl)thio)acetamide: Lacks the ortho-tolyl group.

N-(o-Tolyl)acetamide: Lacks the pyrimidine and thioether groups.

2-((4-Methylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide: Has only one methyl group on the pyrimidine ring.

Uniqueness

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the pyrimidine ring and the ortho-tolyl group, along with the thioether and acetamide functionalities, makes it distinct from other related compounds.

生物活性

Introduction

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a thioacetamide derivative characterized by a pyrimidine moiety. Its unique structure, featuring a sulfur atom linking a 4,6-dimethylpyrimidine ring to an o-tolyl-substituted acetamide group, positions it within a class of compounds known for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Properties

- Molecular Formula : C_{14}H_{18}N_{2}OS

- Molecular Weight : Approximately 250.37 g/mol

- Structure : Chemical Structure

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, including antiviral, anticancer, and enzyme inhibition activities.

1. Antiviral Activity

Recent studies have highlighted the potential antiviral properties of thioacetamide derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against viruses such as SARS-CoV-2 and HIV.

Case Study: Antiviral Efficacy

A study evaluated several thioquinazoline-N-aryl-acetamide derivatives for their antiviral activity against SARS-CoV-2. Compounds demonstrated IC50 values ranging from 21.4 µM to 38.45 µM, indicating promising antiviral efficacy .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| 17g | 21.4 | 10.67 |

| 18c | 38.45 | 16.04 |

| 18f | 26.4 | - |

2. Anticancer Activity

The anticancer potential of this compound has also been explored. The compound's structural analogs have shown significant inhibitory effects on various cancer cell lines.

Case Study: Antitumor Activity

Research has indicated that certain derivatives exhibit potent cytotoxicity against A549 (lung cancer) and C6 (glioma) cell lines. The mechanism involves inducing apoptosis in tumor cells .

| Cell Line | Inhibition (%) | IC50 (µM) |

|---|---|---|

| A549 | >70 | 15 |

| C6 | >60 | 20 |

3. Enzyme Inhibition

Particular attention has been given to the compound's role as a selective inhibitor of human sirtuin 2 (SIRT2), which is implicated in several diseases including cancer and neurodegenerative disorders.

Research Findings

SIRT2 inhibitors derived from this compound class have shown promising results in terms of potency and selectivity. One derivative demonstrated an IC50 value indicating strong inhibitory activity against SIRT2, suggesting its potential as a therapeutic agent in related diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication : Compounds inhibit viral replication by interfering with the virus's ability to adsorb to host cells.

- Induction of Apoptosis : The anticancer properties are linked to the induction of programmed cell death pathways in malignant cells.

- Selective Enzyme Targeting : The compound's ability to selectively inhibit SIRT2 could lead to novel treatment strategies for diseases associated with SIRT dysregulation.

属性

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c1-10-6-4-5-7-13(10)18-14(19)9-20-15-16-11(2)8-12(3)17-15/h4-8H,9H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOSRIARZIXXKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。